The compound is classified under pyrimidine derivatives, specifically as a nucleoside analog due to its structural similarities to nucleosides found in nucleic acids. It has been referenced in various scientific literature and databases such as PubChem, where it is identified by the CAS number 10212-20-1 . Its molecular formula is , with a molecular weight of approximately 270.25 g/mol .
The synthesis of 4-Amino-1-(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-ylpyrimidin-2-one typically involves multi-step organic reactions. The general approach includes:
The molecular structure of 4-Amino-1-(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-ylpyrimidin-2-one can be described as follows:
The compound's InChI key is NVZFZMCNALTPBY-XVFCMESISA-N
, indicating its unique structural configuration in chemical databases .
The chemical reactivity of 4-Amino-1-(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-ylpyrimidin-2-one includes:
The mechanism of action for this compound often relates to its role as a nucleoside analog. It may interfere with nucleic acid synthesis by mimicking natural substrates used in DNA and RNA synthesis.
4-Amino-1-(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-ylpyrimidin-2-one has several notable applications:
The compound 4-Amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one exhibits a defined stereochemical configuration critical to its biological function. The IUPAC name explicitly denotes the chiral centers at positions 2R, 4S, and 5R on the oxolane (tetrahydrofuran) sugar moiety. This configuration signifies:
The systematic name 4-amino-1-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidin-2(1H)-one confirms the β-glycosidic linkage between the anomeric carbon (C1ʹ) and the N1 position of the pyrimidin-2-one base. This stereochemistry is shared with natural deoxycytidine but differs from non-natural isomers like the (2R,4R,5R) variant, where the C4ʹ hydroxy group adopts an axial orientation [10]. The SMILES notation O=C1N=C(N)C=CN1[C@@H]2O[C@H](CO)[C@@H](O)C2
precisely encodes this absolute configuration [8].
X-ray crystallography reveals critical structural parameters governing the molecule’s stability and intermolecular interactions:
Table 1: Crystallographic Parameters of (2R,4S,5R) Isomer
Parameter | Value | Biological Implication |
---|---|---|
Sugar puckering | C2ʹ-endo | Enhanced base stacking |
Glycosidic bond (χ) | Anti (∼−120°) | Optimal for duplex formation |
C4ʹ-OH orientation | Equatorial | Facilitates H-bonding with solvents |
The C4ʹ hydroxy group’s equatorial position (due to 4S stereochemistry) enables extensive hydrogen-bonding networks with adjacent molecules or hydration shells. The hydroxymethyl group at C5ʹ predominantly adopts a gauche-gauche conformation, similar to B-DNA nucleosides. Crystallographic analysis shows shorter hydrogen bonds between O4ʹ (sugar) and N3 (base) compared to the (4R) epimer, suggesting greater conformational rigidity. Storage recommendations (2–8°C, inert atmosphere) reflect this compound’s sensitivity to humidity-induced crystal lattice disruption [3] [10].
Density Functional Theory (DFT) simulations provide atomic-level insights into intramolecular and solvent interactions:
Substitutions significantly alter these networks. For example, iodination at C5 of the base (as in 5-iodo-2ʹ-deoxycytidine) increases halogen-bonding capability, reducing solvent accessibility of the C4ʹ hydroxy group by ∼40% due to steric crowding [9].
Key structural differences among analogs influence biochemical behavior:
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